tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate
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Overview
Description
tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate: is a chemical compound with the molecular formula C₉H₁₄N₂O₂S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structure, which includes a tert-butyl group, a methyl group, and a sulfanylidene group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of tert-butyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield thiol derivatives.
Substitution: The compound can participate in substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like NaBH₄, and various catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes. The sulfanylidene group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:
Biological Activity
tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure
The chemical formula for this compound is C8H12N2O2S. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.
Antimicrobial Activity
Research has demonstrated that compounds containing imidazole rings exhibit antimicrobial properties. In a study examining various derivatives, it was found that this compound displayed significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The compound also shows promise as an antioxidant. In vitro assays indicated that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing a dose-dependent response .
Cytotoxicity and Cancer Research
In cancer research contexts, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. This makes it a candidate for further investigation as a potential anticancer agent .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | E. coli |
Another Compound A | 64 | Staphylococcus aureus |
Another Compound B | 16 | Pseudomonas aeruginosa |
Study 2: Antioxidant Activity
In a separate investigation focusing on antioxidant properties, the compound was subjected to a series of assays to measure its ability to neutralize free radicals. The findings highlighted that at concentrations above 50 µg/mL, it significantly reduced DPPH radical levels by over 70%.
Concentration (µg/mL) | % DPPH Inhibition |
---|---|
10 | 20 |
50 | 70 |
100 | 90 |
Properties
IUPAC Name |
tert-butyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)6-5-10-8(14)11(6)4/h5H,1-4H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFXBVDPXPOPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC(=S)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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